molecular formula C17H18ClN3O2 B5654874 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5654874
M. Wt: 331.8 g/mol
InChI Key: NQZXDPCLRCRHCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves complex organic reactions aiming at achieving high specificity and yield. For example, Carceller et al. (1993) discussed the synthesis of a second generation of (cyanomethyl)piperazines, which showed increased oral activity and were evaluated through various pharmacological tests (Carceller et al., 1993). Additionally, Li Ning-wei (2005) outlined a method for synthesizing 1-(2,3-dichlorophenyl)piperazine, which shares a similar synthetic pathway, indicating the diverse methods that can be employed in synthesizing such compounds (Li Ning-wei, 2005).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is crucial for understanding their chemical behavior and pharmacological potential. Şahin et al. (2012) provided detailed insights into the molecular structure of a similar compound through spectroscopic studies and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the compound's interactions and stability (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives are essential for exploring its functional applications and chemical behavior. The work by Ashimori et al. (1991) on the synthesis and pharmacological effects of optically active derivatives highlights the compound's versatility and the impact of structural variations on its chemical properties and biological activity (Ashimori et al., 1991).

Physical Properties Analysis

Understanding the physical properties of 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, such as solubility, melting point, and stability, is crucial for its application in various scientific fields. However, specific studies focusing on these aspects were not highlighted in the search results, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with biological molecules, define the compound's potential in pharmacological and biochemical applications. For instance, Naylor et al. (1993) discussed the synthesis and activity of kappa-opioid receptor agonists, demonstrating the compound's chemical versatility and potential for developing targeted therapies (Naylor et al., 1993).

properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZXDPCLRCRHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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